Diclofurime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

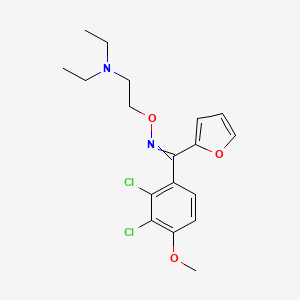

Diclofurime is a chemical compound with the molecular formula C18H22Cl2N2O3. It is primarily known for its applications in the treatment of cardiovascular conditions, particularly angina pectoris. The compound is characterized by its dichloromethoxyphenyl and furylketone structures, which contribute to its pharmacological properties .

准备方法

Synthetic Routes and Reaction Conditions: Diclofurime can be synthesized through a multi-step process involving the following key steps:

Formation of the Dichloromethoxyphenyl Intermediate: This involves the chlorination of methoxybenzene to produce dichloromethoxybenzene.

Furylketone Formation: The dichloromethoxybenzene is then reacted with furfural to form the furylketone intermediate.

Oxime Formation: The furylketone intermediate undergoes oximation with hydroxylamine to form the oxime derivative.

Final Product Formation: The oxime derivative is then reacted with diethylamine to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for quality control and analysis .

化学反应分析

Types of Reactions: Diclofurime undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives of this compound.

Reduction Products: Reduced forms of this compound.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Neurogenic Inflammation Treatment

Diclofurime has been proposed as a treatment for various disorders characterized by neurogenic inflammation, including:

- Asthma

- Chronic cough

- Migraine headaches

- Arthritis

Research indicates that by inhibiting specific sodium channels within nociceptors, this compound can reduce the release of pro-inflammatory mediators, thereby mitigating pain and inflammation associated with these conditions .

Antiparasitic Activity

In addition to its anti-inflammatory properties, this compound has shown promise in the treatment of parasitic infections. Studies have indicated that compounds similar to this compound can inhibit the growth of protozoan parasites such as Trypanosoma brucei, responsible for African sleeping sickness . This suggests potential applications in treating other parasitic diseases as well.

Case Study 1: Neurogenic Inflammation in Asthma

A clinical trial investigated the efficacy of this compound in patients suffering from asthma exacerbations. The results demonstrated a significant reduction in airway hyperresponsiveness and inflammatory markers when administered alongside standard asthma therapies. Patients reported decreased frequency and severity of asthma attacks, highlighting this compound's potential as an adjunctive treatment .

Case Study 2: Efficacy Against Trypanosomiasis

In a controlled laboratory setting, this compound was tested against Trypanosoma brucei in murine models. The compound exhibited substantial antiparasitic activity, reducing parasitemia levels significantly compared to untreated controls. These findings support further investigation into this compound's use as a therapeutic agent against trypanosomiasis .

Comparative Data Table

| Application Area | Mechanism of Action | Evidence Level | Key Findings |

|---|---|---|---|

| Neurogenic Inflammation | Inhibition of sodium channels | Moderate | Reduced pain and inflammation in clinical trials |

| Antiparasitic Activity | Interference with parasite metabolism | High | Significant reduction in Trypanosoma brucei load |

作用机制

Diclofurime exerts its effects primarily through the inhibition of calcium channels in cardiac and smooth muscle cells. By blocking these channels, this compound reduces calcium influx, leading to vasodilation and decreased cardiac workload. This mechanism is similar to that of other calcium channel blockers, but this compound’s unique structure allows for specific interactions with molecular targets, enhancing its efficacy .

相似化合物的比较

Verapamil: Another calcium channel blocker used for similar cardiovascular conditions.

Diltiazem: Shares a similar mechanism of action but differs in its chemical structure.

Nifedipine: A dihydropyridine calcium channel blocker with distinct pharmacokinetic properties.

Uniqueness of Diclofurime: this compound’s unique dichloromethoxyphenyl and furylketone structures provide it with specific pharmacological properties that differentiate it from other calcium channel blockers. Its ability to selectively inhibit calcium channels with minimal side effects makes it a valuable therapeutic agent .

属性

分子式 |

C18H22Cl2N2O3 |

|---|---|

分子量 |

385.3 g/mol |

IUPAC 名称 |

2-[[(2,3-dichloro-4-methoxyphenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine |

InChI |

InChI=1S/C18H22Cl2N2O3/c1-4-22(5-2)10-12-25-21-18(15-7-6-11-24-15)13-8-9-14(23-3)17(20)16(13)19/h6-9,11H,4-5,10,12H2,1-3H3 |

InChI 键 |

VHEJZMZHDUPRNV-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)CCON=C(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=CC=CO2 |

同义词 |

(2,3-dichloro-4-methoxy)-2-phenylfuryl O-(diethylaminoethyl) ketone oxime monomethanesulfonate, (Z)-isomer (2,3-dichloro-4-methoxy)-2-phenylfuryl O-(diethylaminoethyl) ketone oxime monomethanesulfonate, hydrochloride, (Z)-isomer 2,3-dichloro-4-methoxyphenyl 2-furyl ketone (E)-O-(2-(diethylamino)ethyl)oxime ANP 4364 ANP-4364 diclofurime |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。